molecular formula C7H10OS B12076020 4-Thiaspiro[2.5]octan-7-one

4-Thiaspiro[2.5]octan-7-one

Cat. No.: B12076020
M. Wt: 142.22 g/mol
InChI Key: OIWCNBLBPOSXEP-UHFFFAOYSA-N
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Description

4-Thiaspiro[2.5]octan-7-one is a chemical compound with the molecular formula C7H10OS and a molecular weight of 142.22 g/mol . It is characterized by a spirocyclic structure containing a sulfur atom, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiaspiro[2.5]octan-7-one typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable thiol with a cyclohexanone derivative under acidic conditions to form the spirocyclic structure . The reaction conditions often require a strong acid, such as hydrochloric acid, and a solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Thiaspiro[2.5]octan-7-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Thiaspiro[2.5]octan-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiaspiro[2.5]octan-7-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

4-thiaspiro[2.5]octan-7-one

InChI

InChI=1S/C7H10OS/c8-6-1-4-9-7(5-6)2-3-7/h1-5H2

InChI Key

OIWCNBLBPOSXEP-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(CC2)CC1=O

Origin of Product

United States

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